(3S)-3-amino-3-(pyridin-3-yl)propan-1-ol
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Overview
Description
(3S)-3-amino-3-(pyridin-3-yl)propan-1-ol is a chiral compound with a pyridine ring attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(pyridin-3-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Addition Reaction: A nucleophilic addition reaction is performed to introduce the amino group at the 3-position of the pyridine ring.
Reduction: The intermediate product is then reduced to form the propanol backbone.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using a suitable catalyst to reduce the intermediate compound.
Enzymatic Synthesis: Employing enzymes to achieve the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, reduced derivatives, and various substituted compounds.
Scientific Research Applications
(3S)-3-amino-3-(pyridin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-(pyridin-3-yl)propan-1-ol: The enantiomer of the compound with different stereochemistry.
3-amino-3-(pyridin-4-yl)propan-1-ol: A similar compound with the amino group at a different position on the pyridine ring.
Uniqueness
(3S)-3-amino-3-(pyridin-3-yl)propan-1-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(3S)-3-amino-3-pyridin-3-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-8(3-5-11)7-2-1-4-10-6-7/h1-2,4,6,8,11H,3,5,9H2/t8-/m0/s1 |
InChI Key |
MHDKZNTVSJLQHY-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CCO)N |
Canonical SMILES |
C1=CC(=CN=C1)C(CCO)N |
Origin of Product |
United States |
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